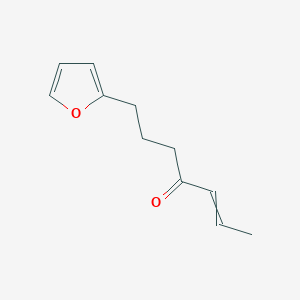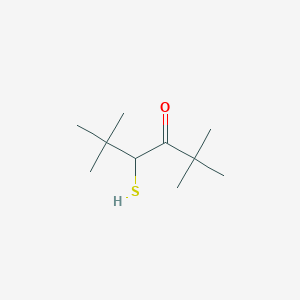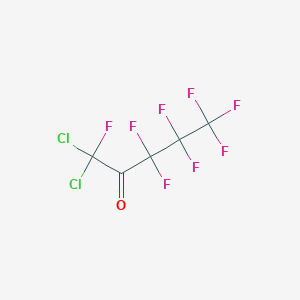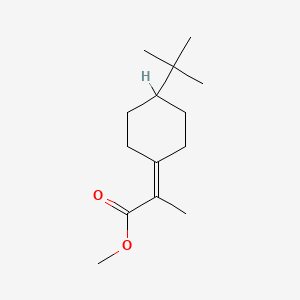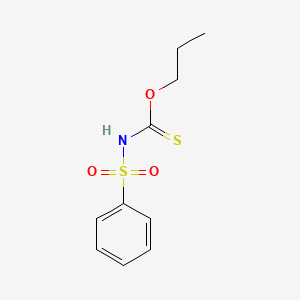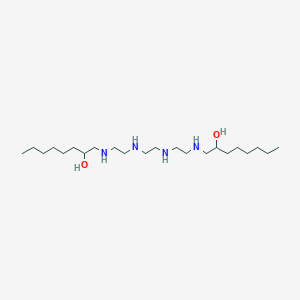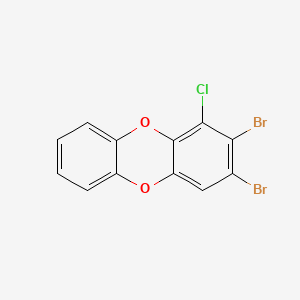
2,3-Dibromo-1-chlorooxanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-1-chlorooxanthrene: is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine and chlorine atoms attached to an oxanthrene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1-chlorooxanthrene typically involves the halogenation of oxanthrene derivatives. One common method is the bromination of 1-chlorooxanthrene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process starting from readily available precursors. The process includes halogenation, purification, and crystallization steps to obtain the desired compound with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,3-Dibromo-1-chlorooxanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form oxanthrene derivatives with different functional groups.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of dehalogenated oxanthrene compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted oxanthrene derivatives.
Oxidation Reactions: Formation of oxanthrene quinones or other oxidized products.
Reduction Reactions: Formation of partially or fully dehalogenated oxanthrene compounds.
科学的研究の応用
Chemistry: 2,3-Dibromo-1-chlorooxanthrene is used as a building block in organic synthesis to create more complex molecules. Its halogenated structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study halogenated aromatic hydrocarbons’ interactions with biological systems. It helps in understanding the effects of halogenation on biological activity and toxicity.
Medicine: The compound’s derivatives may exhibit potential therapeutic properties, including anticancer and antimicrobial activities. Research is ongoing to explore its use in drug development and medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties contribute to the development of materials with specific characteristics, such as improved thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2,3-Dibromo-1-chlorooxanthrene involves its interaction with molecular targets through halogen bonding and electrophilic aromatic substitution. The bromine and chlorine atoms can form halogen bonds with nucleophilic sites on biological molecules, affecting their function. Additionally, the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of covalent adducts with biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways.
類似化合物との比較
2,3-Dibromo-1-chlorobenzene: Similar halogenation pattern but lacks the oxanthrene core.
2,3-Dibromo-1-chloronaphthalene: Similar structure but with a naphthalene core instead of oxanthrene.
2,3-Dibromo-1-chlorofluorene: Contains a fluorene core with similar halogenation.
Uniqueness: 2,3-Dibromo-1-chlorooxanthrene is unique due to its oxanthrene core, which imparts distinct chemical properties compared to other halogenated aromatic compounds. The presence of both bromine and chlorine atoms allows for diverse chemical reactivity and functionalization, making it a versatile compound in various applications.
特性
CAS番号 |
107227-58-7 |
|---|---|
分子式 |
C12H5Br2ClO2 |
分子量 |
376.43 g/mol |
IUPAC名 |
2,3-dibromo-1-chlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br2ClO2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H |
InChIキー |
TZDXEWYEVRTUMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)


![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
